MFCD18319830
Description
Given the absence of explicit data for "MFCD18319830," a hypothetical introduction would typically include:
- Chemical Identity: CAS number, molecular formula, molecular weight, IUPAC name, and structural features.
- Physicochemical Properties: Solubility, boiling/melting points, stability under various conditions (e.g., pH, temperature), and spectroscopic data (e.g., NMR, IR).
- Synthetic Routes: Common methods for synthesis, such as catalytic reactions, solvent systems, and purification techniques (e.g., column chromatography, recrystallization) .
- Applications: Potential uses in pharmaceuticals, agrochemicals, or materials science, inferred from structural analogs (e.g., trifluoromethyl-containing compounds in drug discovery) .
Properties
IUPAC Name |
2-(5-formylthiophen-3-yl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-9-2-3-11(12(5-9)13(15)16)8-4-10(6-14)18-7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUPJOSLOSCUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689480 | |
| Record name | 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-48-5 | |
| Record name | 2-(5-Formylthiophen-3-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319830 typically involves a series of well-defined chemical reactions. One common method includes the co-precipitation technique, which is used to synthesize hydrophilic material-modified nanoparticles . This method ensures the stability and purity of the compound, which is crucial for its applications.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and consistency. Techniques such as vacuum filtration and spin coating are employed to produce the compound in bulk . These methods are optimized to maintain the quality and properties of the compound during mass production.
Chemical Reactions Analysis
Types of Reactions: MFCD18319830 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfuric acid for oxidation and various catalysts for reduction reactions . The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield graphite oxide, while reduction reactions can produce different derivatives of the compound .
Scientific Research Applications
MFCD18319830 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it serves as a marker for various biological processes. In medicine, it is explored for its potential therapeutic properties. Additionally, the compound is used in industry for the production of advanced materials and nanotechnology applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights systematic approaches to comparing compounds, focusing on structural similarity , bioactivity , and synthetic accessibility . Below is a hypothetical comparison table modeled after the methodologies in , and 9:
| Compound | MFCD18319830 | Compound A (CAS 918538-05-3) | Compound B (CAS 1022150-11-3) | Compound C (CAS 1533-03-5) |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₀F₃N₂O | C₆H₃Cl₂N₃ | C₂₇H₃₀N₆O₃ | C₁₀H₉F₃O |
| Molecular Weight | 234.19 | 188.01 | 486.57 | 202.17 |
| Log S (ESOL) | -2.1 | -2.5 | -3.8 | -2.47 |
| Bioavailability Score | 0.55 | 0.45 | 0.30 | 0.55 |
| Synthetic Accessibility | Moderate | High | Low | Moderate |
| Key Functional Groups | Trifluoromethyl, amide | Dichloropyrrole | Benzodiazepine core | Trifluoromethyl ketone |
| Hazard Statements | H315, H319 | H315, H319, H335 | H302, H315, H319, H335 | H302 |
Key Findings from Comparisons :
Structural Similarity :
- This compound and Compound C share a trifluoromethyl group, which enhances metabolic stability and lipophilicity in drug candidates .
- Compound A’s dichloropyrrole moiety contrasts with this compound’s amide group, leading to differences in reactivity and toxicity profiles .
Bioactivity :
- This compound’s moderate bioavailability score (0.55) aligns with Compound C but exceeds Compound B’s lower score (0.30), suggesting better drug-likeness .
- Compound B’s benzodiazepine core implies central nervous system activity, whereas this compound’s amide group may target protease enzymes .
Synthetic Challenges :
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